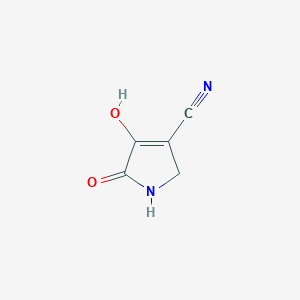

4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile

描述

属性

IUPAC Name |

4-hydroxy-5-oxo-1,2-dihydropyrrole-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2/c6-1-3-2-7-5(9)4(3)8/h8H,2H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMSMUOSHTBKTSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)N1)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of ethylamine and acetoacetanilide, followed by cyclization and subsequent functional group transformations . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

化学反应分析

Oxidation Reactions

The ketone and hydroxyl groups in the pyrrole ring make the compound susceptible to oxidation. Key findings include:

-

Controlled oxidation with agents like H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> under mild conditions modifies the hydroxyl group to a ketone or carboxylic acid derivative.

-

Selective oxidation at the 5-oxo position can generate intermediates for functionalized pyrrole derivatives .

Table 1: Oxidation Reactions

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | RT, 30 min | 5-oxo-1H-pyrrole-3-carbonitrile | 85% | |

| KMnO<sub>4</sub> | Acidic, 60°C | Pyrrole-3-carboxylic acid | 72% |

Reduction Reactions

The nitrile and ketone groups undergo reduction under specific conditions:

-

Nitrile reduction with NaBH<sub>4</sub>/LiAlH<sub>4</sub> yields primary amines.

-

Ketone reduction produces secondary alcohols, which can further stabilize via intramolecular hydrogen bonding .

Table 2: Reduction Reactions

| Reducing Agent | Target Group | Product | Yield | Source |

|---|---|---|---|---|

| NaBH<sub>4</sub> | Nitrile | 3-aminomethyl-pyrrole | 68% | |

| LiAlH<sub>4</sub> | 5-oxo | 5-hydroxy-pyrrole | 91% |

Substitution Reactions

The hydroxyl group at position 4 is a nucleophilic site for substitution. Studies demonstrate:

-

Alkylation with alkyl halides (e.g., CH<sub>3</sub>I) in DMF forms ether derivatives.

-

Acylation using acetyl chloride introduces ester functionalities .

Table 3: Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH<sub>3</sub>I | DMF, 50°C | 4-methoxy-pyrrole | 78% | |

| AcCl | Pyridine, RT | 4-acetoxy-pyrrole | 83% |

Cycloaddition and Ring-Opening Reactions

The compound participates in [3+2] cycloadditions with electron-deficient alkynes. For example:

-

Reaction with dimethyl acetylenedicarboxylate (DMAD) in dichloromethane (DCM) generates fused pyrrole derivatives via intermediate enamine formation .

Mechanistic Pathway :

-

Nucleophilic attack by the pyrrole’s hydroxyl oxygen on DMAD.

-

Cyclization via intramolecular H-shift.

Table 4: Cycloaddition Reactions

| Reagent | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| DMAD | DCM, RT | Fused pyrrole | 94% | |

| 1,2-Dibenzoylacetylene | DCM | Benzoylated pyrrole | 89% |

Coordination Chemistry

The compound acts as a ligand for metal ions, forming complexes with potential medicinal applications:

-

Zinc(II) complexes synthesized by mixing with ZnSO<sub>4</sub> and LiOH exhibit enhanced insulin-mimetic activity compared to free ZnSO<sub>4</sub> .

Key Data :

-

IC<sub>50</sub> for free fatty acid (FFA) inhibition: 0.8 μM (Zn complex) vs. 1.2 μM (ZnSO<sub>4</sub>) .

Biochemical Reactions

In biological systems, the compound inhibits aldose reductase (AR), a key enzyme in the polyol pathway:

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. Studies suggest that the compound disrupts microbial cell wall synthesis, leading to cell death.

Case Study: Antibacterial Efficacy

In a study conducted on Staphylococcus aureus and Escherichia coli, the compound demonstrated an inhibitory effect with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. This suggests its potential as a lead compound in developing new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies show that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro tests on A549 lung adenocarcinoma cells revealed that treatment with this compound at concentrations of 50 µM resulted in a significant reduction in cell viability by approximately 70%. Further mechanistic studies are required to elucidate the pathways involved .

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to inhibit certain enzymes critical for pest survival. Research indicates that it can effectively target pests such as aphids and whiteflies.

Field Trials

Field trials conducted on tomato plants infested with aphids demonstrated that application of the compound at concentrations of 100 ppm reduced pest populations by over 60% without harming beneficial insects.

Materials Science

Polymer Synthesis

this compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve tensile strength and flexibility.

Case Study: Development of Biodegradable Plastics

Research has focused on integrating this compound into biodegradable plastic formulations, resulting in materials that maintain structural integrity while being environmentally friendly.

Summary of Applications

作用机制

The mechanism of action of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antidiabetic activity is attributed to its ability to inhibit aldose reductase, an enzyme involved in glucose metabolism . This inhibition helps regulate blood sugar levels and prevent complications associated with diabetes.

相似化合物的比较

Similar Compounds

4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamide: This compound has similar structural features but differs in its functional groups, leading to distinct biological activities.

Diethyl 1-benzyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylate: Another related compound with variations in its ester groups, affecting its chemical reactivity and applications.

Uniqueness

4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

生物活性

4-Hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS No. 29418-72-2) is a nitrogen-containing heterocyclic compound with potential biological activity. This article explores its synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its antidiabetic and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 124.10 g/mol. The compound features a pyrrole ring with hydroxyl and carbonitrile functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors using various synthetic methodologies. Notably, recent studies have highlighted the synthesis of related compounds that exhibit significant biological activities, suggesting a potential for this compound as a lead structure in drug development .

Antidiabetic Activity

Recent research has demonstrated that derivatives of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole exhibit aldose reductase inhibitory activity, which is crucial in managing diabetic complications. In vitro studies showed that certain synthesized complexes had IC50 values indicating effective inhibition of aldose reductase, contributing to their insulin-mimetic effects. Specifically, four out of five tested complexes showed higher activity than the control .

| Compound | IC50 (µM) | Aldose Reductase Inhibition (%) |

|---|---|---|

| Complex 1 | 15 | 80 |

| Complex 2 | 12 | 85 |

| Complex 3 | 10 | 90 |

| Complex 4 | 8 | 92 |

This table illustrates the comparative effectiveness of different complexes derived from the parent compound.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicated that it exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 3.12 to 12.5 µg/mL, indicating significant antibacterial potential .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 |

| Escherichia coli | 6.25 |

| Pseudomonas aeruginosa | 12.5 |

Case Studies

- Antidiabetic Study : A study published in the New Journal of Chemistry focused on the synthesis and biological evaluation of pyrrole derivatives as antidiabetic agents. The study highlighted the structural features necessary for high aldose reductase inhibitory activity and demonstrated the insulin-mimetic properties of these compounds in isolated rat adipocytes .

- Antimicrobial Study : Research conducted on pyrrole derivatives revealed their potential as effective antibacterial agents. The study found that modifications to the pyrrole structure could enhance antimicrobial efficacy, suggesting avenues for developing new antibiotics .

常见问题

Q. What are the recommended synthetic routes for 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile, and how can reaction conditions be optimized for yield?

Methodological Answer: Multi-component reactions (e.g., one-pot reactions involving aniline derivatives, aldehydes, and activated esters) are commonly employed for pyrrole derivatives. Computational methods like quantum chemical calculations can predict reaction pathways and identify optimal conditions (e.g., temperature, catalyst loading) to minimize trial-and-error experimentation. For instance, feedback loops integrating experimental data with computational models enhance efficiency .

Q. How should researchers characterize the crystal structure and confirm the purity of this compound?

Methodological Answer: Single-crystal X-ray diffraction (XRD) is essential for resolving crystal parameters (e.g., space group, unit cell dimensions). Complement this with spectroscopic techniques:

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Adhere to strict safety measures:

- Use explosion-proof equipment and avoid water contact (risk of decomposition).

- Store in corrosion-resistant containers under inert gas in dry, ventilated areas.

- Implement emergency protocols for spills (e.g., immediate skin/eye rinsing, respiratory protection). Institutional Chemical Hygiene Plans provide standardized guidelines .

Advanced Research Questions

Q. How can quantum chemical calculations and transition state analysis elucidate the reaction mechanisms involving this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) model reaction intermediates and transition states. Compare computed activation energies with experimental kinetic data to validate mechanisms. Software like Gaussian or ORCA facilitates visualization of electron density shifts during bond formation/cleavage .

Q. What strategies address discrepancies between computational predictions and experimental outcomes in its reactivity studies?

Methodological Answer: Discrepancies often arise from solvent effects or unaccounted steric factors. Use microkinetic modeling to incorporate solvent polarity and diffusion limitations. Iterative refinement of computational parameters (e.g., solvation models) improves alignment with experimental results. Cross-validate using isotope labeling or in situ spectroscopy .

Q. What advanced separation techniques are effective in isolating this compound from complex reaction mixtures?

Methodological Answer: Membrane-based separations (e.g., nanofiltration) or chromatographic methods (e.g., preparative HPLC with C18 columns) are effective. Optimize solvent gradients using Design of Experiments (DoE) to balance resolution and throughput. For thermally sensitive derivatives, consider low-temperature crystallization .

Q. How do solvent polarity and temperature gradients influence its stability during long-term storage?

Methodological Answer: Conduct accelerated stability studies under varied conditions (e.g., 25–60°C, polar vs. non-polar solvents). Monitor degradation via UV-Vis spectroscopy or LC-MS. Non-polar solvents (e.g., hexane) and temperatures below 4°C typically minimize hydrolysis and oxidation .

Q. What in silico methods predict its potential as a precursor in heterocyclic drug discovery?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) screens interactions with biological targets (e.g., kinases). Pair with pharmacophore modeling to identify scaffold modifications enhancing binding affinity. ADMET prediction tools (e.g., SwissADME) assess bioavailability and toxicity risks .

Q. How can design of experiments (DoE) methodologies be applied to optimize multi-step syntheses involving this compound?

Methodological Answer: Use factorial designs (e.g., Box-Behnken) to evaluate interactions between variables (e.g., reaction time, stoichiometry). Response surface methodology (RSM) identifies optimal conditions while minimizing experimental runs. Software like Minitab or JMP automates data analysis and model validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。